molecular formula C15H14N2O5 B13880661 2,4-dimethoxy-N-(4-nitrophenyl)benzamide

2,4-dimethoxy-N-(4-nitrophenyl)benzamide

Cat. No.: B13880661
M. Wt: 302.28 g/mol
InChI Key: GKSSIVHJZBICRF-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(4-nitrophenyl)benzamide is a compound belonging to the benzamide class, characterized by the presence of methoxy groups at the 2 and 4 positions of the benzene ring and a nitrophenyl group attached to the amide nitrogen. Benzamides are significant in both organic and biological chemistry due to their diverse applications, including pharmaceutical and industrial uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(4-nitrophenyl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for benzamides often involve the direct condensation of carboxylic acids and amines. This process can be enhanced using catalysts such as diatomite earth immobilized with ionic liquids and zirconium chloride under ultrasonic irradiation, providing a green and efficient pathway .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Dimethoxy-N-(4-nitrophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethoxy-N-(4-nitrophenyl)benzamide is unique due to the specific positioning of its methoxy and nitrophenyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

2,4-dimethoxy-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C15H14N2O5/c1-21-12-7-8-13(14(9-12)22-2)15(18)16-10-3-5-11(6-4-10)17(19)20/h3-9H,1-2H3,(H,16,18)

InChI Key

GKSSIVHJZBICRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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